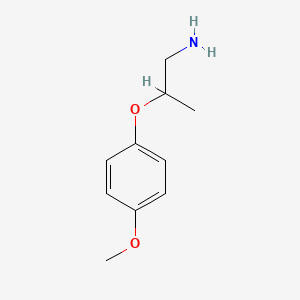

2-(4-Methoxyphenoxy)propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWWBKQBOHWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409403 | |

| Record name | 2-(4-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93750-30-2 | |

| Record name | 2-(4-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)propylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenoxy)propylamine is a primary amine featuring a methoxy-substituted phenoxy group attached to a propyl backbone. This unique structural combination imparts a range of physicochemical properties that make it a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and development. The document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physical Properties

This compound is a chiral compound with the chemical formula C₁₀H₁₅NO₂. Its structure consists of a central propyl chain with an amine group at the first position and a 4-methoxyphenoxy substituent at the second position.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-methoxyphenoxy)propan-1-amine | [1][2] |

| CAS Number | 93750-30-2 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][3][4][5] |

| Molecular Weight | 181.23 g/mol | [1][4][5] |

| Physical Form | Liquid (at 20°C) | [6] |

| Boiling Point | 291.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.27 ± 0.10 (Predicted) | [2] |

| Purity | Typically ≥97% | [1] |

It is important to note that much of the publicly available data on the physical properties of this compound, such as boiling point and density, are predicted values.[2] Experimental verification of these properties is recommended for applications requiring high precision. The compound is classified as an irritant and corrosive, necessitating careful handling in a laboratory setting.[3][7]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxy-substituted phenyl ring, the methoxy group protons (a singlet around 3.8 ppm), the protons on the propyl chain, and the amine protons. The chiral center at the second carbon of the propyl chain would likely lead to complex splitting patterns for the adjacent methylene and methine protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain, with the carbon bearing the phenoxy group and the carbon bearing the amine group having characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the aliphatic propyl chain.

-

C-O-C stretching vibrations of the ether linkage.

-

Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-C bonds of the propyl chain and the ether linkage. Predicted collision cross-section (CCS) values for various adducts have been calculated.[8]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the nucleophilic substitution of a suitable precursor.

Synthetic Pathways

A plausible and commonly employed synthetic route is the reaction of 4-methoxyphenol with a 2-halopropylamine derivative. This reaction, a variation of the Williamson ether synthesis, proceeds via an Sₙ2 mechanism.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: In a suitable reaction vessel, dissolve 4-methoxyphenol in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Nucleophilic Attack: Slowly add 2-chloropropylamine (or a similarly halogenated precursor) to the reaction mixture.

-

Reaction Progression: Heat the mixture to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure.

Another potential synthetic route involves the reductive amination of 1-(4-methoxyphenoxy)propan-2-one.

Caption: Reductive amination pathway for synthesis.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by its primary amine functionality. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base.

-

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides.

-

Alkylation: It can be alkylated with alkyl halides to yield secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases).

-

Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.

The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy group acting as an activating, ortho-, para-directing substituent.

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in a variety of biologically active molecules. The propylamine scaffold is a common feature in many pharmaceutical agents, and the methoxyphenoxy group can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

While specific pharmacological data for this compound itself is not widely published, its derivatives have been explored in various therapeutic areas. For instance, propylamine derivatives are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[9] The structural similarity of this compound to known pharmacophores suggests its potential as a key intermediate in the synthesis of novel drug candidates.

Potential Areas of Application:

-

Central Nervous System (CNS) Agents: The phenoxypropylamine scaffold is present in some compounds with activity at serotonergic and adrenergic receptors, suggesting potential applications in the development of antidepressants, anxiolytics, and antipsychotics.

-

Cardiovascular Drugs: Certain phenoxypropylamine derivatives have shown activity as beta-blockers.

-

Agrochemicals: The structural features of this compound may also be relevant in the design of new herbicides and pesticides.

The chirality of this compound is a critical consideration in drug design, as different enantiomers can exhibit distinct pharmacological profiles and potencies.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3][10]

-

Hazards: It is considered an irritant and may cause skin and eye irritation.[3][11] Some sources also indicate that it may cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

-

First Aid:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[10]

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] Recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While there is a need for more comprehensive, experimentally verified data on its physical and spectroscopic properties, its known reactivity and structural relationship to biologically active compounds make it a valuable tool for synthetic chemists. This guide has summarized the currently available information to provide a solid foundation for researchers working with this compound, emphasizing the importance of safe handling and further investigation into its properties and applications.

References

- Angene Chemical. (2025, March 28). Safety Data Sheet: 2-(4-Methoxyphenoxy)propan-1-amine.

- Central Drug House (P) Ltd. Material Safety Data Sheet: 3-METHOXY PROPYLAMINE.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Propanamine, 1-methoxy-, (2S)-.

- Google Patents. (Original Grant: 2013). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Matrix Scientific. Product Page: 2-(4-Methoxy-phenoxy)-propylamine.

-

PubChemLite. This compound (C10H15NO2). Retrieved from [Link]

- Google Patents. Synthesis of 1-(2',3'-dimethyl-4'-methoxyphenoxy)-3-(tert.-butylamino)-2-propanol.

- Google Patents. (Original Grant: 2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

- Google Patents. (Original Grant: 2021). Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

-

PubChem. 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

-

Taylor & Francis. Propylamine – Knowledge and References. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

NIST. N,n-diethyl-p-methoxy-phenoxy propylamine. Retrieved from [Link]

- ResearchGate. (PDF) The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative.

- ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.

- Al-Masri, M. A., & Al-Farhan, K. (2009). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 14(11), 4647-4659.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. recochem.com [recochem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 93750-30-2 2-(4-Methoxyphenoxy)-1-propanamine AKSci 5943AC [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. angenechemical.com [angenechemical.com]

- 11. 93750-30-2 Cas No. | 2-(4-Methoxy-phenoxy)-propylamine | Matrix Scientific [matrix.staging.1int.co.uk]

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)propylamine (CAS: 93750-30-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)propylamine, a versatile primary amine with significant potential as a building block in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and discusses methods for its analytical characterization. Furthermore, it explores the compound's reactivity and established applications as a key intermediate in the synthesis of bioactive molecules.

Introduction

This compound, with the CAS number 93750-30-2, is an organic compound featuring a propylaminic chain attached to a 4-methoxyphenoxy group.[1] Its structure combines the nucleophilic character of a primary amine with the structural features of an aromatic ether, making it a valuable intermediate in organic synthesis.[2][] The presence of these two key functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecules with potential biological activity. This guide aims to serve as a technical resource for scientists and researchers interested in utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for the design of synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93750-30-2 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Predicted: 291.6 ± 20.0 °C | |

| Density | Predicted: 1.038 ± 0.06 g/cm³ | |

| pKa | Predicted: 8.27 ± 0.10 |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of this compound

Route 1: Williamson Ether Synthesis

This classical and versatile method for forming ethers involves the reaction of a phenoxide with an alkyl halide.[4][5][6][7][8] In the context of synthesizing this compound, this would involve the reaction of 4-methoxyphenoxide with a 2-halopropylamine derivative. The causality behind this choice lies in the robust and well-established nature of the Sₙ2 reaction between a soft nucleophile (phenoxide) and a primary or secondary alkyl halide.

Experimental Protocol (Hypothetical):

-

Deprotonation of 4-Methoxyphenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloropropylamine hydrochloride (1.0-1.2 eq) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the phenoxide can be inferred by the evolution of hydrogen gas (if NaH is used). The progress of the Sₙ2 reaction is monitored by TLC, observing the consumption of starting materials and the appearance of the product spot. The final product's identity and purity would be confirmed by the analytical methods described in Section 5.

Route 2: Reductive Amination

Reductive amination is another powerful tool for the synthesis of amines, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[9][10][11][12][13][14][15] To synthesize this compound, this would involve the reaction of 1-(4-methoxyphenoxy)propan-2-one with ammonia, followed by reduction. The choice of this route is based on its high efficiency and functional group tolerance.

Experimental Protocol (Hypothetical):

-

Imine Formation: In a round-bottom flask, dissolve 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (a large excess, e.g., 7 N solution) to the ketone.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, carefully quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to neutralize any unreacted reducing agent.

-

Adjust the pH of the solution to basic (pH > 10) with an aqueous base solution (e.g., NaOH).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Self-Validating System: The formation of the imine can be monitored by IR spectroscopy (disappearance of the ketone C=O stretch and appearance of a C=N stretch). The progress of the reduction can be followed by the disappearance of the imine intermediate. The final product's identity and purity are confirmed by the analytical methods detailed below.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the aromatic ether.

-

Primary Amine: The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic. It can undergo a variety of reactions, including:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl halides/anhydrides to form secondary/tertiary amines or amides, respectively.[16][17]

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[2]

-

Imination: Condensation with aldehydes and ketones to form imines.[2]

-

Diazotization: Reaction with nitrous acid to form an unstable diazonium salt, which can undergo various subsequent reactions.[2]

-

-

Aromatic Ether: The methoxy and phenoxy groups are generally stable. The aromatic ring can undergo electrophilic aromatic substitution, with the methoxy and propylamine ether groups acting as ortho-, para-directing activators.

Analytical Characterization

Comprehensive characterization of this compound is crucial for confirming its identity and assessing its purity. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.8-7.5 ppm), the methoxy group protons (a singlet around 3.8 ppm), the protons on the propyl chain, and the amine protons (which may be a broad singlet).[18][19][20] The splitting patterns will provide valuable information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum should display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the propyl chain.[18][20]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).[21][22]

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).[21][22]

-

C-O-C stretching of the ether linkages (around 1000-1300 cm⁻¹).[21][22][23]

Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z = 181.[24] Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen.[11][25][26][27][28] For this compound, a prominent fragment could arise from the cleavage between C1 and C2 of the propyl chain.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine, derivatization may be necessary to improve peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of this compound.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediates

Aryloxypropylamine scaffolds are present in a number of biologically active compounds, most notably β-blockers.[2][5] While a direct link between this compound and a specific commercial drug was not found in the reviewed literature, its structural similarity to key intermediates suggests its potential in the discovery and development of new therapeutic agents. For instance, it is a structural analog of intermediates used in the synthesis of drugs like Nisoxetine, a selective norepinephrine reuptake inhibitor.[29][30][31]

Agrochemical Intermediates

The aryloxyphenoxypropionate (AOPP) class of herbicides are highly effective against grass weeds.[32][33][34][35][36] These compounds are typically synthesized from intermediates containing a 2-(4-hydroxyphenoxy)propionic acid moiety. This compound, after appropriate functional group manipulation (e.g., conversion of the amine to a hydroxyl group and subsequent oxidation), could potentially serve as a precursor to these important agrochemicals.[7][13]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[24][37] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. This technical guide has provided an in-depth overview of its properties, plausible synthetic routes, analytical characterization methods, and potential applications. The detailed protocols and mechanistic insights presented herein are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel and impactful molecules.

References

[18] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[2] Wikipedia. (2023, October 27). Amine. Retrieved from [Link]

[9] Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

[24] PubChemLite. (n.d.). This compound (C10H15NO2). Retrieved from [Link]

[38] PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

[29] PubChem. (n.d.). Nisoxetine. Retrieved from [Link]

[16] Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]

[4] Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

[39] NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]

[10] Wikipedia. (2023, November 13). Reductive amination. Retrieved from [Link]

[23] NIST. (n.d.). N,n-diethyl-p-methoxy-phenoxy propylamine. Retrieved from [Link]

[33] MDPI. (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]

[11] Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

[12] Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

[5] Utah Tech University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

[19] Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

[21] Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved from [Link]

[13] Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

[20] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

[14] Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

[17] Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

[15] ResearchGate. (2025, August 6). Reductive Amination Using Ammonia Borane. Retrieved from [Link]

[25] Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]

[6] Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

[7] Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

[26] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

[27] Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

[34] Higher Education Press. (2016). Synthesis and Herbicidal Activity of 2-(4-Arylxoyphenoxy)propionamide Derivatived from Benzofuranol. Retrieved from [Link]

[30] National Library of Medicine. (2025). nisoxetine MeSH Supplementary Concept Data 2025. Retrieved from [Link]

[35] Semantic Scholar. (2010). Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link]

[8] Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

[28] Chemistry LibreTexts. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

[36] ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Retrieved from [Link]

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

[31] PubChem. (n.d.). 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]

[40] Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

[22] Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

Sources

- 1. This compound | 93750-30-2 [chemicalbook.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rsc.org [rsc.org]

- 19. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. N,n-diethyl-p-methoxy-phenoxy propylamine [webbook.nist.gov]

- 24. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 25. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. MeSH Browser [meshb.nlm.nih.gov]

- 31. SID 49846232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. mdpi.com [mdpi.com]

- 34. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 35. Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives | Semantic Scholar [semanticscholar.org]

- 36. researchgate.net [researchgate.net]

- 37. 93750-30-2 Cas No. | 2-(4-Methoxy-phenoxy)-propylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 38. 2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845) [np-mrd.org]

- 40. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)propylamine

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-Methoxyphenoxy)propylamine, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details three core synthetic strategies: Reductive Amination of a Ketone Precursor, the Gabriel Synthesis via a Halide Intermediate, and Reduction of a Nitrile Precursor. Each section offers a theoretical grounding, mechanistic insights, detailed step-by-step experimental protocols, and comparative analysis to inform strategic synthetic planning and laboratory execution. The methodologies presented are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction

This compound is a primary amine whose structural motif is of interest in medicinal chemistry and materials science. The synthesis of this compound can be approached through several classic and modern organic chemistry reactions. The choice of a particular pathway is often dictated by factors such as starting material availability, desired scale, stereochemical considerations, and the required purity of the final product. This guide critically examines three robust and versatile synthetic routes, providing the causal logic behind procedural steps and highlighting the advantages and limitations of each approach.

Pathway 1: Reductive Amination of 1-(4-Methoxyphenoxy)propan-2-one

This pathway is arguably the most direct and convergent approach. It is a two-step sequence beginning with the formation of a key ketone intermediate, 1-(4-methoxyphenoxy)propan-2-one, followed by its conversion to the target primary amine via reductive amination. This method is highly adaptable for large-scale production due to the typically moderate reaction conditions and high yields.

Step 1.1: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-methoxyphenol and chloroacetone. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, creating a potent nucleophile that subsequently displaces the chloride from chloroacetone.

Mechanism Insight: The phenoxide ion, generated by the deprotonation of 4-methoxyphenol, acts as the nucleophile. The reaction works best with a primary alkyl halide like chloroacetone to avoid competing elimination reactions. The choice of a suitable base and an aprotic polar solvent is crucial for maximizing the reaction rate and yield.

Caption: Williamson Ether Synthesis of the Ketone Intermediate.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one

-

Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

-

Reaction Initiation: Add chloroacetone (9.25 g, 0.1 mol) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(4-methoxyphenoxy)propan-2-one as a pale yellow oil. Typical yields are in the range of 85-95%.

Step 1.2: Reductive Amination of the Ketone Intermediate

Reductive amination converts the ketone into a primary amine via an intermediate imine.[1] The reaction can be performed in one pot by mixing the ketone with an ammonia source and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent as it selectively reduces the protonated imine intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol as a side product.[2][3] An alternative is catalytic hydrogenation using a catalyst like Raney Nickel.[4]

Mechanism Insight: The ketone first reacts with ammonia (derived from ammonium acetate) to form a hemiaminal, which then dehydrates to an imine. In the acidic medium provided by the acetate, the imine is protonated to form an iminium ion. This electrophilic iminium ion is then rapidly reduced by the hydride reagent (NaBH₃CN) to furnish the primary amine.

Caption: One-pot Reductive Amination Pathway.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-methoxyphenoxy)propan-2-one (9.01 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in methanol (100 mL).

-

Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[2] Handle in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Quenching: Carefully acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl. This step hydrolyzes any remaining imine and protonates the product amine. Stir for 1 hour.

-

Work-up: Remove the methanol under reduced pressure. Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

-

Isolation: Basify the aqueous layer to pH >12 with 6M NaOH solution, ensuring the flask is cooled in an ice bath.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by vacuum distillation.

| Step | Reactant | Reagent(s) | Solvent | Typical Yield |

| 1.1 | 4-Methoxyphenol | Chloroacetone, K₂CO₃ | Acetone | 85-95% |

| 1.2 | 1-(4-Methoxyphenoxy)propan-2-one | NH₄OAc, NaBH₃CN | Methanol | 70-85% |

| Table 1: Summary of the Reductive Amination Pathway. |

Pathway 2: Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues that can plague direct alkylation with ammonia.[5][6] This multi-step pathway involves creating a suitable alkyl halide precursor which then alkylates potassium phthalimide. The final amine is liberated in a subsequent cleavage step.

Step 2.1: Reduction of Ketone to Secondary Alcohol

The first step in this sequence is the reduction of the ketone intermediate, 1-(4-methoxyphenoxy)propan-2-one, to the corresponding secondary alcohol, 1-(4-methoxyphenoxy)propan-2-ol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)propan-2-ol

-

Reaction Setup: Dissolve 1-(4-methoxyphenoxy)propan-2-one (9.01 g, 0.05 mol) in methanol (100 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (0.95 g, 0.025 mol) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is neutral. Remove the methanol under reduced pressure.

-

Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(4-methoxyphenoxy)propan-2-ol.[7]

Step 2.2: Conversion of Alcohol to Alkyl Halide

The secondary alcohol is then converted into a more reactive alkyl halide (e.g., a bromide). Phosphorus tribromide (PBr₃) is a standard reagent for converting secondary alcohols to alkyl bromides. The reaction typically proceeds with inversion of stereochemistry if a chiral center is present.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methoxyphenoxy)propane

-

Reaction Setup: In a flask cooled to 0 °C, add the previously synthesized 1-(4-methoxyphenoxy)propan-2-ol (8.2 g, 0.045 mol) dissolved in anhydrous diethyl ether (100 mL).

-

Reagent Addition: Slowly add phosphorus tribromide (5.4 g, 0.02 mol) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice (100 g). Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the ethereal solution over anhydrous calcium chloride, filter, and evaporate the solvent to give the crude 2-bromo-1-(4-methoxyphenoxy)propane, which can be used in the next step without further purification.

Step 2.3: Gabriel Synthesis and Amine Liberation

The synthesized alkyl bromide is used to alkylate potassium phthalimide.[8] The resulting N-alkylphthalimide is a stable intermediate that effectively "protects" the nitrogen atom. The final primary amine is then liberated by cleaving the imide, most commonly with hydrazine in what is known as the Ing-Manske procedure.[9]

Mechanism Insight: The phthalimide anion is an excellent nucleophile that displaces the bromide from the alkyl halide in an SN2 reaction. In the final step, hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide precipitate and releases the desired primary amine.

Caption: Multi-step Gabriel Synthesis Pathway.

Experimental Protocol: Gabriel Synthesis

-

Alkylation: Dissolve 2-bromo-1-(4-methoxyphenoxy)propane (crude from the previous step, ~0.045 mol) and potassium phthalimide (9.25 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Isolation of Intermediate: Cool the reaction mixture and pour it into 300 mL of cold water. The N-alkylphthalimide intermediate will precipitate. Filter the solid, wash with water, and dry.

-

Hydrazinolysis (Cleavage): Suspend the dried N-alkylphthalimide in ethanol (150 mL). Add hydrazine hydrate (3.0 mL, ~0.06 mol) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[9]

-

Work-up: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Treat the residue with a strong base (e.g., 40% NaOH) to deprotonate the amine salt and extract the free amine into diethyl ether or dichloromethane. Dry and concentrate the organic extracts to yield the final product.

Pathway 3: Synthesis via Reduction of a Nitrile Precursor

This pathway involves the formation of a nitrile intermediate, 2-(4-methoxyphenoxy)propanenitrile, which is subsequently reduced to the target primary amine. This route can be advantageous if the required 2-halopropionitrile starting material is readily available.

Step 3.1: Synthesis of 2-(4-Methoxyphenoxy)propanenitrile

Similar to the first step of Pathway 1, this synthesis utilizes a Williamson ether synthesis-type reaction. The nucleophilic 4-methoxyphenoxide ion displaces the bromide from 2-bromopropionitrile.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)propanenitrile

-

Reagent Preparation: In a flask, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) and potassium carbonate (13.8 g, 0.1 mol) in 150 mL of anhydrous acetonitrile.

-

Reaction: Add 2-bromopropionitrile (13.4 g, 0.1 mol) and heat the mixture to reflux for 8-12 hours.

-

Work-up and Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under vacuum. The resulting residue can be purified by column chromatography on silica gel to yield 2-(4-methoxyphenoxy)propanenitrile.

Step 3.2: Reduction of the Nitrile to a Primary Amine

The reduction of a nitrile to a primary amine requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carbon-nitrogen triple bond into a -CH₂-NH₂ group.[10][11] Catalytic hydrogenation can also be employed, though sometimes requires more forcing conditions.

Mechanism Insight: The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. The first addition forms an imine-metal complex, which is then rapidly reduced by a second hydride addition to form a diamidoaluminate complex. Aqueous work-up then protonates the nitrogen atoms to liberate the primary amine.[10]

Caption: Synthesis via Nitrile Intermediate and Reduction.

Experimental Protocol: Reduction of 2-(4-Methoxyphenoxy)propanenitrile

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Caution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water.[12] All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.

-

Addition of Nitrile: Slowly add a solution of 2-(4-methoxyphenoxy)propanenitrile (8.86 g, 0.05 mol) in 50 mL of anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching (Fieser work-up): Cool the reaction back to 0 °C. Very carefully and slowly, add dropwise 3.8 mL of water, followed by 3.8 mL of 15% aqueous NaOH, and finally 11.4 mL of water. This sequential addition is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid.[12]

-

Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amine. Purify by vacuum distillation.

Conclusion and Pathway Comparison

This guide has detailed three distinct and viable synthetic routes to this compound. The optimal choice depends on the specific requirements of the synthesis.

-

Reductive Amination is often the most efficient pathway in terms of step economy and overall yield, making it highly suitable for larger-scale synthesis. Its main prerequisite is the successful synthesis of the ketone intermediate.

-

Gabriel Synthesis is a robust, albeit longer, alternative. It is particularly valuable when a clean synthesis of a primary amine is required, as it completely avoids the possibility of over-alkylation. The trade-off is a lower overall yield due to the multiple steps involved.

-

Nitrile Reduction offers a straightforward route if the corresponding α-halonitrile is accessible. The main challenge lies in handling the potent and hazardous reducing agent, LiAlH₄, which requires stringent anhydrous conditions and careful quenching procedures.

Each pathway leverages fundamental principles of organic synthesis, offering researchers a range of strategic options for accessing this valuable chemical building block.

References

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

-

Singh, M. (n.d.). Gabriel Synthesis. Cambridge University Press. [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Erowid. (n.d.). Reductive Amination Review. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-Methoxymethylphenyl)propan-2-one. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

- Google Patents. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

- Google Patents. (n.d.).

- Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 3. Sodium cyanoborohydride [organic-chemistry.org]

- 4. Reductive Amination Review [erowid.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Data for 2-(4-Methoxyphenoxy)propylamine: A Technical Guide

Introduction

2-(4-Methoxyphenoxy)propylamine is a primary amine with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.24 g/mol .[1][2] Its structure, featuring a chiral center, a primary amine, an ether linkage, and a substituted aromatic ring, makes it a molecule of interest in synthetic and medicinal chemistry. The comprehensive spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages data from analogous structures and predictive models to offer a robust interpretation of the anticipated spectral features. This approach provides researchers, scientists, and drug development professionals with a foundational understanding for the analysis of this and structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of this compound that will dictate its spectroscopic signature are:

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

-

Methoxy Group (-OCH₃): An electron-donating group on the aromatic ring.

-

Propylamine Chain: A three-carbon chain with a primary amine at one end.

-

Ether Linkage (-O-): Connecting the aromatic ring and the propylamine chain.

-

Chiral Center: The carbon atom at the 2-position of the propylamine chain is asymmetric.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.0 | Multiplet | 4H | Ar-H | The aromatic protons are expected to appear as a complex multiplet due to the symmetry of the 1,4-disubstituted ring, often appearing as two distinct doublets. |

| ~ 4.2 - 4.5 | Multiplet | 1H | O-CH | This proton is on the chiral center and is deshielded by the adjacent oxygen atom. It will likely be a multiplet due to coupling with the adjacent CH₂ and CH₃ groups. |

| ~ 3.7 - 3.8 | Singlet | 3H | O-CH ₃ | The methoxy protons are in a distinct chemical environment and appear as a sharp singlet. |

| ~ 2.8 - 3.1 | Multiplet | 2H | CH ₂-NH₂ | These protons are adjacent to the amine group and will be a multiplet due to coupling with the chiral center proton. |

| ~ 1.5 - 2.0 | Broad Singlet | 2H | NH ₂ | The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| ~ 1.2 - 1.4 | Doublet | 3H | CH ₃ | This methyl group is attached to the chiral center and will be split into a doublet by the adjacent methine proton. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154 | C -O (Aromatic) | The aromatic carbon attached to the ether oxygen is deshielded. |

| ~ 152 | C -OCH₃ (Aromatic) | The aromatic carbon attached to the methoxy group is also significantly deshielded. |

| ~ 115 - 120 | Aromatic C H | The aromatic methine carbons will appear in this region. Due to symmetry, two signals are expected. |

| ~ 75 | O-C H | The carbon of the chiral center is deshielded by the ether oxygen. |

| ~ 55 | O-C H₃ | The methoxy carbon is a characteristic signal in this region. |

| ~ 45 | C H₂-NH₂ | The carbon adjacent to the amine group. |

| ~ 18 | C H₃ | The methyl group carbon attached to the chiral center. |

Experimental Protocol for NMR Data Acquisition

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC): Inject the sample into the GC system. The sample is vaporized and separated based on its boiling point and interaction with the column stationary phase. A typical temperature program would be to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can more effectively identify and characterize this molecule. The provided experimental protocols offer a standardized approach for data acquisition. While this guide is based on predictive models and analysis of analogous structures, it serves as a valuable resource for guiding the empirical analysis of this compound and related compounds.

References

-

PubChemLite. This compound (C10H15NO2). [Link]

Sources

2-(4-Methoxyphenoxy)propylamine mechanism of action in vitro

An In-Depth Technical Guide on the Core In Vitro Mechanism of Action of 2-(4-Methoxyphenoxy)propylamine

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of this compound. Drawing from its structural relationship to the known Class 1B antiarrhythmic agent, Mexiletine, this document hypothesizes that this compound functions as a voltage-gated sodium channel (VGSC) blocker. We present detailed, field-proven protocols for investigating this hypothesis, focusing on the gold-standard electrophysiological technique of whole-cell patch-clamp and higher-throughput fluorescence-based assays. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating system for characterizing the compound's interaction with its putative molecular target.

Introduction

Chemical Identity of this compound

This compound is an organic compound with the molecular formula C₁₀H₁₅NO₂[1][2][3][4]. While not extensively studied as a primary therapeutic agent, its chemical structure and properties are well-documented in chemical databases and by suppliers of research chemicals. For the purposes of in vitro investigation, it is crucial to obtain a high-purity sample with a corresponding certificate of analysis to ensure the validity of experimental results.

The Mexiletine Connection: A Strong Mechanistic Clue

The most significant lead in understanding the mechanism of action of this compound comes from its identification as "Mexiletine impurity A"[5][6][7]. Mexiletine is a well-characterized Class 1B antiarrhythmic drug used to treat ventricular arrhythmias[8][9][10]. The primary mechanism of action of Mexiletine is the blockade of voltage-gated sodium channels[11]. This established pharmacology of the parent compound provides a strong, rational basis for forming a primary hypothesis about the biological activity of its impurity.

Hypothesized Mechanism of Action: Sodium Channel Blockade

Given the structural similarity to Mexiletine, it is hypothesized that this compound also functions as a blocker of voltage-gated sodium channels. Like Mexiletine, it is expected to inhibit the inward sodium current during phase 0 of the action potential in excitable cells, such as cardiomyocytes and neurons[8][12]. This guide outlines the in vitro methodologies required to rigorously test this hypothesis.

The Putative Target: Voltage-Gated Sodium Channels (VGSCs)

Structure and Function of VGSCs

Voltage-gated sodium channels are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits. The alpha subunit is organized into four homologous domains, each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the loop between S5 and S6 forms the pore lining.

The Role of VGSCs in Cellular Excitability

Upon membrane depolarization, VGSCs undergo a series of conformational changes, transitioning from a closed (resting) state to an open (activated) state, allowing a rapid influx of sodium ions. This influx of positive charge is responsible for the rapid upstroke of the action potential. Following activation, the channels quickly enter a non-conducting, inactivated state, which is crucial for the repolarization of the membrane and for defining the refractory period of the neuron or myocyte.

Pharmacological Modulation of VGSCs

VGSCs are important therapeutic targets for a variety of conditions, including epilepsy, cardiac arrhythmias, and chronic pain[13]. Compounds that block these channels, like Mexiletine, typically bind to a receptor site within the pore of the channel[11]. The affinity of many blockers is state-dependent, meaning they bind with higher affinity to the open or inactivated states of the channel than to the resting state. This property is known as use-dependence and is a hallmark of many clinically useful sodium channel blockers[14].

In Vitro Assays for Investigating Sodium Channel Blockade

To validate the hypothesis that this compound blocks VGSCs, a multi-faceted in vitro approach is recommended. This approach combines the high-fidelity data of electrophysiology with the scalability of fluorescence-based assays.

Electrophysiology: The Gold Standard

Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with ion channels. It provides direct, real-time measurement of the ionic currents flowing through the channels in the cell membrane.

This technique involves forming a high-resistance seal between a glass micropipette and the membrane of a single cell. The patch of membrane under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be clamped to a desired value, and the resulting ionic currents are measured. This allows for the precise control of the channel's state (resting, open, inactivated) and a detailed characterization of the blocking effects of a compound.

Cell Line Selection: A cell line heterologously expressing a specific human VGSC subtype (e.g., HEK293 cells expressing Nav1.5 for cardiac applications or Nav1.7 for neuronal applications) is recommended. This provides a clean system to study the interaction with a specific channel isoform.

Step-by-Step Methodology:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare an external solution containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) and an internal solution for the patch pipette (e.g., CsF, CsCl, EGTA, HEPES) to isolate sodium currents.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Mount the coverslip onto the stage of an inverted microscope.

-

Using a micromanipulator, approach a single cell with the micropipette.

-

Apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Voltage Protocol and Data Acquisition:

-

Hold the cell at a negative potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents using an appropriate amplifier and data acquisition software.

-

-

Compound Application:

-

Establish a stable baseline recording.

-

Perfuse the external solution containing a known concentration of this compound onto the cell.

-

After a sufficient incubation period (2-5 minutes), repeat the voltage protocol to measure the effect of the compound on the sodium current.

-

Repeat with increasing concentrations of the compound to generate a concentration-response curve.

-

The primary endpoint is the reduction in the peak sodium current amplitude in the presence of the compound.

-

Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the compound concentration. Fit the data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Data Presentation:

| Concentration (µM) | Peak Inward Current (pA) | % Inhibition |

| Control | -5200 | 0 |

| 1 | -4160 | 20 |

| 3 | -3120 | 40 |

| 10 | -2080 | 60 |

| 30 | -1040 | 80 |

| 100 | -520 | 90 |

Visualization of the Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp analysis.

Fluorescence-Based Assays: High-Throughput Screening

While electrophysiology provides detailed mechanistic data, its throughput is low. Fluorescence-based assays offer a higher-throughput alternative for initial screening and for confirming the activity of a compound.[15]

These assays utilize fluorescent dyes that change their intensity in response to changes in membrane potential.[16] In a typical assay, cells expressing VGSCs are loaded with the dye. The channels are then opened using an activator (e.g., veratridine), causing sodium influx and membrane depolarization, which is detected as a change in fluorescence. A channel blocker will prevent this depolarization and thus inhibit the fluorescence signal.

These assays use fluorescent indicators that are sensitive to the intracellular concentration of sodium ions.[13] An increase in intracellular sodium upon channel opening leads to an increase in fluorescence. A blocker will prevent this influx and the corresponding change in fluorescence.

Materials:

-

Cell line expressing the target VGSC (e.g., HEK293-Nav1.5).

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescent membrane potential dye kit.

-

VGSC activator (e.g., veratridine).

-

Test compound: this compound.

-

Fluorescence plate reader.

Step-by-Step Methodology:

-

Cell Plating: Seed the cells into the microplates and grow to a confluent monolayer.

-

Dye Loading: Remove the growth medium and add the membrane potential dye loading solution to each well. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Addition: Add varying concentrations of this compound to the appropriate wells. Include vehicle-only wells (negative control) and wells with a known VGSC blocker (positive control). Incubate for 10-20 minutes.

-

Assay Initiation and Reading: Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's injection system, add the VGSC activator solution to all wells simultaneously.

-

Immediately begin recording the fluorescence signal over time (e.g., for 2-5 minutes).

The data is analyzed by measuring the change in fluorescence intensity upon the addition of the activator.

-

Data Normalization: The response in each well is typically normalized to the baseline fluorescence and expressed as a percentage of the response in the vehicle-only control wells.

-

Concentration-Response Curve: As with the electrophysiology data, plot the percentage of inhibition against the logarithm of the compound concentration and fit to the Hill equation to determine the IC₅₀.

Characterizing the State-Dependence of Blockade

A key aspect of characterizing a sodium channel blocker is to determine its affinity for the different states of the channel. This can be achieved using specific patch-clamp protocols.

Resting-State Block

To measure the affinity for the resting state, the compound is applied while the cell is held at a very negative potential (e.g., -120 mV) where most channels are in the closed, resting state. A brief depolarizing pulse is then applied to measure the available current.

Use-Dependent (Open/Inactivated State) Block

Use-dependent block is assessed by applying a train of repetitive depolarizing pulses (e.g., at 5 or 10 Hz). A compound that preferentially binds to the open or inactivated states will cause a cumulative reduction in the peak current with each successive pulse. The degree of block will be greater at higher frequencies of stimulation.

Experimental Protocol: Assessing State-Dependence

-

Resting State:

-

Hold the cell at -120 mV.

-

Apply a 20 ms test pulse to 0 mV every 30 seconds.

-

Apply the compound and measure the tonic block that develops at this slow pulsing frequency.

-

-

Use-Dependent Block:

-

From a holding potential of -100 mV, apply a train of 50 pulses to 0 mV at a frequency of 10 Hz.

-

Measure the peak current of the first pulse and the last pulse in the train.

-

Calculate the percentage of use-dependent block as: (1 - (I_last / I_first)) * 100.

-

Perform this experiment in the absence and presence of the compound.

-

Visualization of State-Dependent Block:

Caption: State-dependent binding of a sodium channel blocker.

Summary and Future Directions

Synthesizing the Evidence

By combining whole-cell patch-clamp electrophysiology and fluorescence-based assays, a comprehensive in vitro profile of this compound can be generated. If the data from these assays consistently show a concentration-dependent inhibition of sodium currents, this will provide strong evidence to support the hypothesis that the compound acts as a voltage-gated sodium channel blocker, likely in a manner analogous to Mexiletine.

Investigating Subtype Selectivity

There are nine different subtypes of the VGSC alpha subunit in humans (Nav1.1-Nav1.9), with distinct tissue distributions and physiological roles. Future studies could investigate the selectivity of this compound for different VGSC subtypes using a panel of cell lines, each expressing a different subtype. This would provide valuable information about its potential therapeutic applications and off-target effects.

References

-

StatPearls. Mexiletine. National Center for Biotechnology Information. [Link]

-

Dr.Oracle. What is the mechanism of action of mexiletine?. Dr.Oracle. [Link]

-

YouTube. Pharmacology of Mexiletine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

PubMed. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. PubMed. [Link]

-

Patsnap Synapse. What is the mechanism of Mexiletine Hydrochloride?. Patsnap Synapse. [Link]

-

PNAS. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences. [Link]

-

PubMed. In vitro and in situ inhibition of the sodium channel blocker saxitoxin by monoclonal antibodies. PubMed. [Link]

-

Veeprho. Mexiletine Impurities and Related Compound. Veeprho. [Link]

-

Pharmaffiliates. Mexiletine-impurities. Pharmaffiliates. [Link]

-

PMC. In vitro human ion channel assays predictive of drug-induced seizure. National Center for Biotechnology Information. [Link]

-

ION Biosciences. Sodium Channel Assays | Sodium Indicators. ION Biosciences. [Link]

-

PMC. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Mexiletine Hydrochloride-impurities. Pharmaffiliates. [Link]

-

Drugs.com. Mexiletine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

SynZeal. Mexiletine Hydrochloride EP Impurity A. SynZeal. [Link]

-

PubChemLite. This compound (C10H15NO2). PubChemLite. [Link]

Sources

- 1. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound | 93750-30-2 [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Mexiletine Hydrochloride EP Impurity A | 576-26-1 | SynZeal [synzeal.com]

- 8. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. In vitro human ion channel assays predictive of drug-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methoxyphenoxy)propylamine Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide into the promising pharmacological landscape of 2-(4-methoxyphenoxy)propylamine derivatives. This chemical class, characterized by a core phenoxypropylamine structure with a methoxy substitution at the para position of the phenyl ring, represents a scaffold with significant potential for interacting with key targets in the central nervous system. Our exploration is grounded in the established activities of structurally related compounds, providing a predictive framework for the biological evaluation of this specific chemical series. Through a synthesis of existing knowledge and detailed experimental methodologies, this guide aims to empower your research and development efforts in harnessing the therapeutic promise of these derivatives.

Introduction: The this compound Core and its Pharmacological Context

The this compound scaffold is a member of the broader class of phenoxyalkylamines, which have a rich history in medicinal chemistry. The structural alerts within this core— a phenoxy ring, an alkyl linker, and a terminal amine—suggest a high likelihood of interaction with biogenic amine transporters and G-protein coupled receptors (GPCRs). Notably, the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), contains a related 1-(4-methoxyphenyl)ethyl moiety, hinting at the potential for derivatives of our core structure to modulate monoaminergic systems.[1][2]

Based on the pharmacology of analogous structures, this guide will focus on two primary, predictable biological activities for this compound derivatives:

-

Serotonin 5-HT1A Receptor Agonism: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies.[3]

-

Norepinephrine Reuptake Inhibition: Inhibition of the norepinephrine transporter (NET) is a key mechanism of action for several successful antidepressants.[4]